molecular formula C15H11BrO2 B7860311 1-(3-Bromophenyl)-3-phenyl-1,3-propanedione CAS No. 25856-02-4

1-(3-Bromophenyl)-3-phenyl-1,3-propanedione

Cat. No.: B7860311
CAS No.: 25856-02-4
M. Wt: 303.15 g/mol
InChI Key: FCRMMLQWCOHDJC-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-3-phenyl-1,3-propanedione is an organic compound that belongs to the class of β-diketones This compound is characterized by the presence of a bromine atom attached to the phenyl ring and a phenyl group attached to the propanedione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Bromophenyl)-3-phenyl-1,3-propanedione can be synthesized through various synthetic routes. One common method involves the Claisen condensation reaction between 3-bromobenzaldehyde and acetophenone in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as column chromatography and distillation to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromophenyl)-3-phenyl-1,3-propanedione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(3-Bromophenyl)-3-phenyl-1,3-propanedione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-3-phenyl-1,3-propanedione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromophenyl)-3-phenyl-1,3-propanedione
  • 1-(3-Chlorophenyl)-3-phenyl-1,3-propanedione
  • 1-(3-Bromophenyl)-3-(4-methoxyphenyl)-1,3-propanedione

Uniqueness

1-(3-Bromophenyl)-3-phenyl-1,3-propanedione is unique due to the presence of the bromine atom at the meta position on the phenyl ring, which influences its reactivity and chemical properties. This positional isomerism can result in different biological activities and chemical behaviors compared to its ortho and para analogs .

Properties

IUPAC Name

1-(3-bromophenyl)-3-phenylpropane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrO2/c16-13-8-4-7-12(9-13)15(18)10-14(17)11-5-2-1-3-6-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCRMMLQWCOHDJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701262472
Record name 1-(3-Bromophenyl)-3-phenyl-1,3-propanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701262472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25856-02-4
Record name 1-(3-Bromophenyl)-3-phenyl-1,3-propanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25856-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Bromophenyl)-3-phenyl-1,3-propanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701262472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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